molecular formula C10H5ClN2O5 B8284292 7-Chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8284292
M. Wt: 268.61 g/mol
InChI Key: BQZAPBPKMWXCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClN2O5 and its molecular weight is 268.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5ClN2O5

Molecular Weight

268.61 g/mol

IUPAC Name

7-chloro-6-nitro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClN2O5/c11-6-2-7-4(1-8(6)13(17)18)9(14)5(3-12-7)10(15)16/h1-3H,(H,12,14)(H,15,16)

InChI Key

BQZAPBPKMWXCCT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC=C(C2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.0 g (40.5 mmol) of 7-chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (J. Med. Chem. 23, 1358 (1980)) and 60.0 mL of 2.5 N sodium hydroxide in 160.0 mL of ethanol is heated at reflux temperature for 1.5 hours. After allowing the reaction mixture to cool to room temperature, it is further cooled in an ice bath, brought to pH 4 with 4.0 N hydrochloric acid and stirred for 0.5 hour. The solid is collected by filtration, washed with water and dried in vacuo to yield 10.1 g of 7-chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a tan solid, mp 294-297° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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